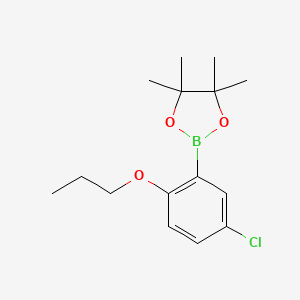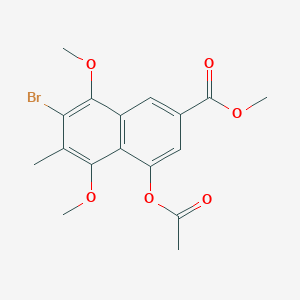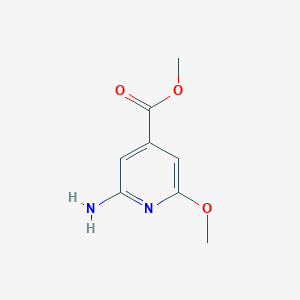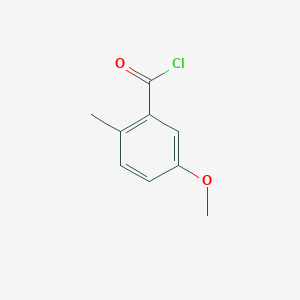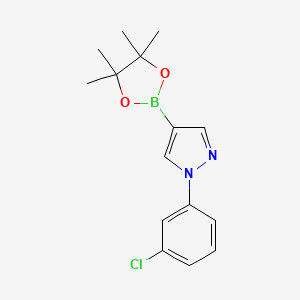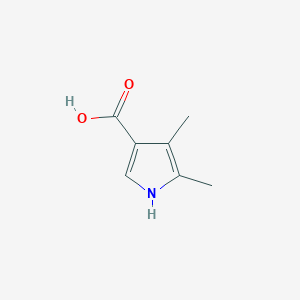
4,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups at positions 4 and 5 and a carboxylic acid group at position 3 on the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and dyestuffs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the decarboxylation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that optimize yield and minimize the use of expensive solvents. The solvent-free decarboxylation process is particularly advantageous for industrial applications due to its cost-effectiveness and reduced reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
Applications De Recherche Scientifique
4,5-Dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in its functional groups and biological activity.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: An intermediate in the synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different substituents and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as an intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
4,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-4-5(2)8-3-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) |
Clé InChI |
SUPKZKJXRCYBSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=C1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


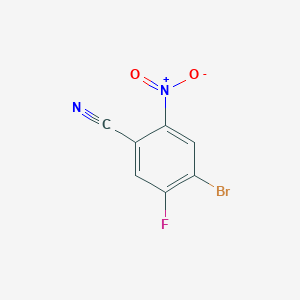
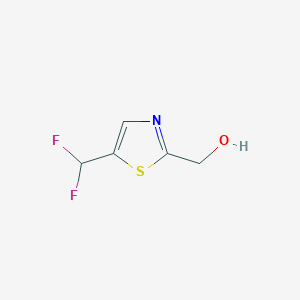
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
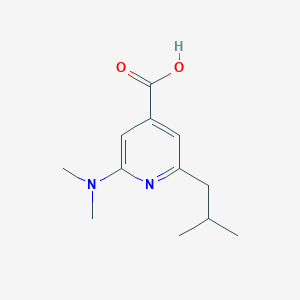
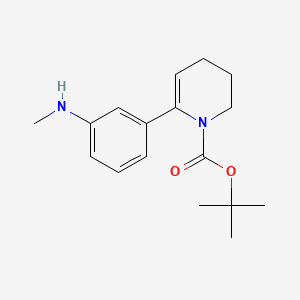
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
